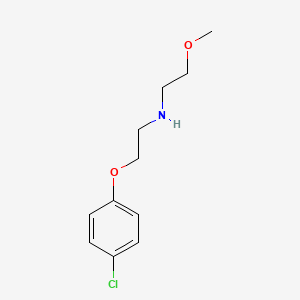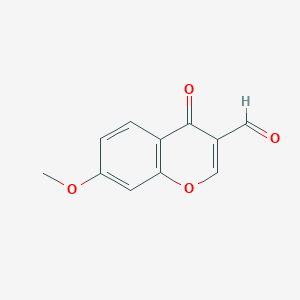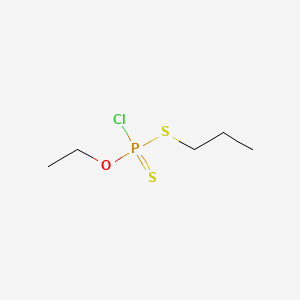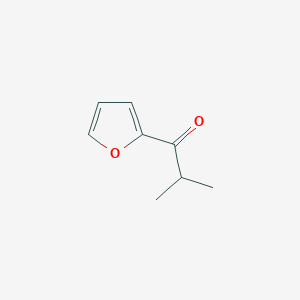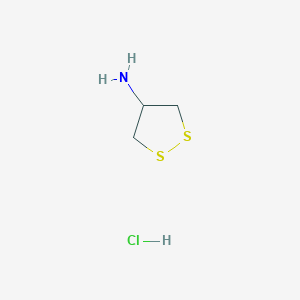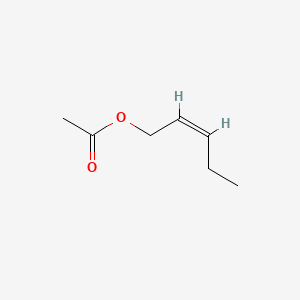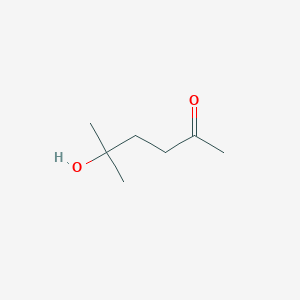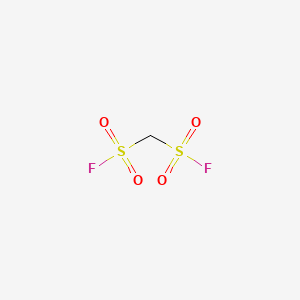
5-(Trifluoromethyl)-1,2,4-triazin-3-amine
Vue d'ensemble
Description
The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals, agrochemicals, and materials due to its unique physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for “5-(Trifluoromethyl)-1,2,4-triazin-3-amine” are not available, trifluoromethyl-containing compounds are often synthesized through various methods, including the use of trifluoromethylpyridines . Another method involves the base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds has been studied using both experimental and theoretical methods . The stable crystal structure of similar compounds has been analyzed to understand the intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking .Chemical Reactions Analysis
Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials. They are involved in various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and bioavailability.Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
1,2,4-Triazoles, including trifluoromethylated derivatives, serve as essential scaffolds in drug design. Researchers explore their potential as antifungal, antibacterial, antitubercular, antiviral, anti-inflammatory, anticancer, and analgesic agents . Incorporating the trifluoromethyl group can enhance lipophilicity, metabolic stability, and bioavailability in therapeutic compounds .
Anticancer Agents
The trifluoromethyl group’s presence in molecules has been associated with beneficial effects. Researchers investigate 5-(trifluoromethyl)-1,2,4-triazoles for their potential as anticancer agents. These compounds may exhibit improved pharmacokinetic properties and target specific cancer pathways .
Antiviral Research
Isatin derivatives, including those containing the trifluoromethyl group, are explored as broad-spectrum antiviral agents. In vitro and in silico studies assess their efficacy against various viral infections .
Boronic Acid Chemistry
5-(Trifluoromethyl)quinolin-8-yl)boronic acid, a related compound, contains a boronic acid group. Boronic acids participate in Suzuki-Miyaura couplings, a versatile method for forming carbon-carbon bonds. Researchers utilize this compound in medicinal chemistry to synthesize complex molecules.
Synthetic Methodology
The regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles via [3 + 2]-cycloaddition of nitrile imines with CF3CN has been developed. This method allows for the introduction of the trifluoromethyl group into the triazole scaffold. Various functional groups are tolerated during this transformation, making it a valuable synthetic route .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N4/c5-4(6,7)2-1-9-11-3(8)10-2/h1H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXULAVPASGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=N1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468280 | |
| Record name | 3-amino-5-trifluoromethyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
425378-65-0 | |
| Record name | 3-amino-5-trifluoromethyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1,2,4-triazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Methoxyphenoxy)ethylamino]ethanol](/img/structure/B3052502.png)
